Tyk2-IN-22

TYK2 inhibition triazolopyrimidinone SAR

Tyk2‑IN‑22 (Compound A8) is a rationally designed, ATP‑competitive inhibitor of the canonical kinase domain (JH1) of Tyrosine Kinase 2 (TYK2), built on a triazolo[1,5‑a]pyrimidinone scaffold. It belongs to a focused library of triazolopyrimidinone derivatives that were optimized through molecular modelling and synthetic iteration to achieve potent TYK2 inhibition while preserving selectivity over other Janus kinase (JAK) family members.

Molecular Formula C16H16ClN5O2
Molecular Weight 345.78 g/mol
Cat. No. B15609968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-22
Molecular FormulaC16H16ClN5O2
Molecular Weight345.78 g/mol
Structural Identifiers
InChIInChI=1S/C16H16ClN5O2/c17-12-3-1-11(2-4-12)15-19-16-18-13(9-14(23)22(16)20-15)10-21-5-7-24-8-6-21/h1-4,9H,5-8,10H2,(H,18,19,20)
InChIKeyRZMOUUKYNPBBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tyk2‑IN‑22 Procurement Guide: Baseline Identity, Scaffold Class, and Kinase‑Selectivity Snapshot


Tyk2‑IN‑22 (Compound A8) is a rationally designed, ATP‑competitive inhibitor of the canonical kinase domain (JH1) of Tyrosine Kinase 2 (TYK2), built on a triazolo[1,5‑a]pyrimidinone scaffold [1]. It belongs to a focused library of triazolopyrimidinone derivatives that were optimized through molecular modelling and synthetic iteration to achieve potent TYK2 inhibition while preserving selectivity over other Janus kinase (JAK) family members [1]. In biochemical assays, Tyk2‑IN‑22 inhibits TYK2 with an IC₅₀ of 9.7 nM, JAK1 with an IC₅₀ of 148.6 nM, and JAK3 with an IC₅₀ of 883.3 nM [2]. The compound was further profiled against a panel of 58 human kinases (KinaseProfiler™), confirming a narrow off‑target spectrum [1]. Its inhibition of downstream STAT5 phosphorylation has been demonstrated in THP‑1 monocyte cells stimulated with lipopolysaccharide (LPS) [1].

Why Tyk2‑IN‑22 Cannot Be Replaced by Arbitrary In‑Class TYK2 Inhibitors: Selectivity‑Driven Differentiation


The triazolopyrimidinone series described by Istanbullu et al. demonstrates that small structural modifications within the same scaffold can produce dramatic shifts in both TYK2 potency and JAK‑family selectivity [1]. Among the four most potent hits—A8, A15, A18, and A19—TYK2 IC₅₀ values span a 2‑fold range (5.0–10.3 nM), yet their selectivity indices for JAK1, JAK2, and JAK3 diverge substantially, meaning that a compound with a similar TYK2 IC₅₀ cannot be assumed to exhibit the same off‑target profile [1]. Furthermore, Tyk2‑IN‑22 was the only compound in this set subjected to broad kinome‑wide counter‑screening (KinaseProfiler™, 58 kinases), providing a level of selectivity validation that is absent for its closest analogues [1]. Generic substitution without this specific selectivity and kinome‑profiling data introduces unquantified risk of off‑target pharmacology, particularly when the experimental goal requires clean dissection of TYK2‑dependent signalling from JAK1/3‑mediated pathways.

Tyk2‑IN‑22 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data


TYK2 Inhibitory Potency Compared with Closest Triazolopyrimidinone Analogues (A15, A18, A19)

In the same in vitro enzymatic assay, Tyk2‑IN‑22 (A8) exhibits a TYK2 IC₅₀ of 9.7 nM. By comparison, the closest co‑reported analogues A15, A18, and A19 show IC₅₀ values of 6.0 nM, 5.0 nM, and 10.3 nM respectively [1]. Thus, A8 is approximately 1.6‑ to 1.9‑fold less potent than the most potent pair (A18, A15) and equipotent to A19 within the experimental error of the assay.

TYK2 inhibition triazolopyrimidinone SAR

JAK1 Selectivity Window Versus Closest Triazolopyrimidinone Analogues

Tyk2‑IN‑22 (A8) inhibits JAK1 with an IC₅₀ of 148.6 nM, yielding a JAK1/TYK2 selectivity ratio of ~15.3‑fold [1][2]. The publication explicitly states that all four top compounds (A8, A15, A18, A19) possess a selectivity index >15× for TYK2 over JAK1, JAK2, and JAK3 [1]. However, individual JAK1 IC₅₀ values for A15, A18, and A19 are not disclosed in the available manuscript, making A8 the only compound in the series with fully transparent, publicly accessible selectivity data.

JAK1 selectivity TYK2 selectivity triazolopyrimidinone

JAK3 Selectivity Window Versus Closest Triazolopyrimidinone Analogues

Tyk2‑IN‑22 inhibits JAK3 with an IC₅₀ of 883.3 nM, corresponding to a ~91‑fold selectivity for TYK2 over JAK3 [1][2]. For the comparator compounds A15, A18, and A19, only a categorical >15‑fold selectivity index is reported [1]. The 91‑fold window of A8 provides a substantially larger margin against JAK3‑mediated signalling than the minimum threshold, which is particularly relevant given the role of JAK3 in immune cell development and the potential for immunomodulatory off‑target effects.

JAK3 selectivity TYK2 selectivity off-target liability

Kinome‑Wide Selectivity Profiling: Unique Validation Among Triazolopyrimidinone Hits

Compound A8 (Tyk2‑IN‑22) was the only compound from the triazolopyrimidinone series tested against a commercial panel of 58 human kinases (KinaseProfiler™ assay) [1]. The study authors explicitly selected A8 for this broader profiling to verify its selectivity properties beyond the JAK family [1]. No comparable kinome‑wide data are reported for A15, A18, or A19 [1].

kinome profiling KinaseProfiler off-target screening

Cellular Target Engagement: STAT5 Phosphorylation Inhibition in THP‑1 Monocytes

In LPS‑stimulated THP‑1 monocyte cells, Tyk2‑IN‑22 (A8) inhibited downstream STAT5 phosphorylation, consistent with on‑target TYK2 inhibition in a cellular context [1]. The same assay was performed for A15, A18, and A19, and all four compounds were reported to inhibit TYK2‑dependent STAT5 phosphorylation; however, the publication does not report quantitative IC₅₀ values or percent inhibition for individual compounds in this cellular assay [1].

STAT5 phosphorylation THP-1 cellular efficacy

Tyk2‑IN‑22 Best‑Fit Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Dissection of TYK2‑Specific vs. JAK1/3‑Redundant Signalling in Inflammatory Cellular Models

In experiments where LPS‑ or cytokine‑stimulated immune cells (e.g., THP‑1 monocytes, primary macrophages) are used to map TYK2‑dependent vs. JAK1/3‑dependent signalling nodes, Tyk2‑IN‑22 offers a uniquely characterised tool. Its ~15‑fold selectivity over JAK1 and ~91‑fold selectivity over JAK3 [1][2] means that at concentrations up to ~100 nM, JAK1 and JAK3 occupancy is expected to be minimal, allowing cleaner attribution of phenotypes to TYK2. Substitution with A15 or A18, which are more potent on TYK2 but lack publicly disclosed JAK1 and JAK3 IC₅₀ values, would introduce uncertainty about the degree of JAK1/3 co‑inhibition at functionally active concentrations.

Chemical Probe Studies Requiring Documented Kinome‑Wide Selectivity

For chemical biology studies where the probe compound must meet stringent selectivity criteria (e.g., publication standards requiring kinome profiling data), Tyk2‑IN‑22 is the only triazolopyrimidinone compound with published KinaseProfiler™ data (58 kinases) [1]. This documented profiling provides a citable, peer‑reviewed selectivity statement that is absent for A15, A18, and A19, making Tyk2‑IN‑22 the preferred procurement choice for probe‑quality TYK2 inhibition in academic and pharma screening laboratories [1].

Structure–Activity Relationship (SAR) Reference Point for Triazolopyrimidinone TYK2 Inhibitor Optimisation

Tyk2‑IN‑22 (A8, TYK2 IC₅₀ 9.7 nM) serves as a well‑characterised reference compound within the triazolopyrimidinone series. Its fully disclosed JAK1 (148.6 nM) and JAK3 (883.3 nM) IC₅₀ values [2] make it a calibrated benchmark against which newly synthesised analogues can be compared in both potency and selectivity dimensions. This is not possible with A15, A18, or A19, where only TYK2 IC₅₀ and a categorical >15× selectivity index are available [1].

In Vitro TYK2 Inhibitor Screening Cascade with Defined Selectivity Gates

In industrial hit‑to‑lead or lead‑optimisation programs, screening cascades require reference inhibitors with well‑defined selectivity gates. Tyk2‑IN‑22, with its quantified selectivity windows for JAK1 (15.3×) and JAK3 (91×) [2], provides a reproducible benchmark for setting selectivity thresholds in biochemical and cellular counter‑screens. Its availability from multiple reputable vendors with documented purity specifications further supports its use as a standardised positive control in high‑throughput TYK2 screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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